(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol
CAS No.:
Cat. No.: VC17467536
Molecular Formula: C7H8F2N2O
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F2N2O |
|---|---|
| Molecular Weight | 174.15 g/mol |
| IUPAC Name | (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol |
| Standard InChI | InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |
| Standard InChI Key | FITUYFOXNZCJDC-ZCFIWIBFSA-N |
| Isomeric SMILES | C1=C(C(=C(C=N1)F)[C@@H](CO)N)F |
| Canonical SMILES | C1=C(C(=C(C=N1)F)C(CO)N)F |
Introduction
Overview of the Compound
(2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol is a chiral organic molecule with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol. It consists of a pyridine ring substituted with two fluorine atoms at the 3rd and 5th positions, an amino group, and a hydroxyl group on an ethyl side chain. The compound's stereochemistry is defined by the (2S) configuration, indicating its specific spatial arrangement.
Synthesis
The synthesis of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol typically involves:
-
Fluorinated Pyridine Derivatives: Starting with a pyridine ring substituted with fluorine atoms at specific positions.
-
Chiral Side Chain Addition: Introduction of the chiral ethyl group containing both amino and hydroxyl functionalities.
-
Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired stereoisomer.
Applications and Potential Uses
This compound has potential applications in:
-
Pharmaceutical Research: Its structure suggests it might serve as a building block for drug design, particularly in targeting enzymes or receptors requiring specific chirality.
-
Biological Activity Studies: The presence of fluorine atoms enhances metabolic stability and bioavailability, making it suitable for medicinal chemistry applications.
-
Synthetic Chemistry: It can act as an intermediate in synthesizing more complex molecules.
Analytical Characterization
To confirm its structure and purity, the following techniques are commonly used:
-
NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments in the molecule.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Infrared (IR) Spectroscopy: Identifies functional groups like -NH2 and -OH.
-
X-Ray Crystallography: Determines precise stereochemical configuration.
Comparative Data Table
| Feature | (2S)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethanol | Comparable Molecules (General Amino Alcohols) |
|---|---|---|
| Molecular Weight | 174.15 g/mol | Varies (~150–200 g/mol) |
| Chirality | Yes (S-isomer) | Optional |
| Fluorine Substitution | Yes (3rd & 5th positions on pyridine) | Rare |
| Solubility | Likely water-soluble due to -OH and -NH2 groups | Typically water-soluble |
Limitations and Future Research Directions
-
Toxicological Data: Further studies are required to assess its safety profile.
-
Biological Activity Testing: Experimental validation of its potential as a pharmaceutical intermediate is needed.
-
Synthetic Optimization: Development of cost-effective methods for large-scale synthesis is crucial.
This compound's unique combination of fluorinated pyridine and chiral amino alcohol moieties makes it an intriguing subject for further research in synthetic chemistry and pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume